tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
CAS No.:
Cat. No.: VC19944806
Molecular Formula: C15H18BrNO3
Molecular Weight: 340.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18BrNO3 |
|---|---|
| Molecular Weight | 340.21 g/mol |
| IUPAC Name | tert-butyl 8-bromo-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carboxylate |
| Standard InChI | InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)17-8-4-5-13(18)11-7-6-10(16)9-12(11)17/h6-7,9H,4-5,8H2,1-3H3 |
| Standard InChI Key | JVXIDPFSLVMARV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(=O)C2=C1C=C(C=C2)Br |
Introduction
tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a complex organic compound with a specific chemical structure and potential applications in pharmaceutical research. This compound is characterized by its molecular formula, C15H18BrNO3, and a molecular weight of 340.21 g/mol .
Synthesis and Applications
While specific synthesis methods for tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate are not detailed in the available literature, compounds with similar structures are often synthesized through complex organic reactions involving cyclization and substitution steps. These compounds are typically used as intermediates in the synthesis of more complex molecules with potential biological activities .
Biological and Pharmacological Potential
Although direct biological or pharmacological data for tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is limited, compounds with similar structures have shown promise in various therapeutic areas. For example, related benzodiazepine derivatives have been explored for their anxiolytic, analgesic, and cytotoxic activities .
Storage and Handling
The compound should be stored under conditions that prevent degradation, typically in a cool, dry place. Handling should follow standard laboratory safety protocols for organic compounds, including the use of protective equipment and proper ventilation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume